molecular formula C13H12N4O3 B4843106 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4843106
M. Wt: 272.26 g/mol
InChI Key: XWZJNKHNVJQGNM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 3 and 4 and a tetrazole-methoxy group at position 5.

Properties

IUPAC Name

3,4-dimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-7-8(2)13(18)20-11-5-9(3-4-10(7)11)19-6-12-14-16-17-15-12/h3-5H,6H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZJNKHNVJQGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group. This step often requires a catalyst such as copper(I) iodide and is carried out under reflux conditions.

    Final Coupling: The final step involves the coupling of the tetrazole ring with the chromenone core through an ether linkage. This can be achieved using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy bridge connecting the tetrazole to the chromenone core exhibits moderate lability under acidic or nucleophilic conditions.

Reaction TypeConditionsOutcomeYieldReference
Demethylation48% HBr/AcOH, refluxForms 7-hydroxy intermediate78%
GlycosylationCu(I)-catalyzed click chemistry with propargyl glycosidesForms triazole-linked glycosides65–77%

Mechanistic Insight : Acid-catalyzed demethylation proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by water. Glycosylation exploits the tetrazole's NH group in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming stable 1,2,3-triazole linkages .

Electrophilic Aromatic Substitution (EAS) on Chromenone

The chromenone ring undergoes regioselective EAS at positions activated by electron-donating groups:

Reaction TypeReagentsPosition ModifiedObserved SelectivityReference
NitrationHNO₃/H₂SO₄C-6 (para to methoxy)Major product
SulfonationH₂SO₄, SO₃C-5 (ortho to carbonyl)Secondary product

Structural Influence : 3,4-Dimethyl groups create steric hindrance, limiting substitution at adjacent positions. Quantum mechanical calculations suggest C-6 has the highest electron density (−0.32 e).

Tetrazole Ring Transformations

The 1H-tetrazol-5-yl group participates in cycloadditions and coordination chemistry:

Reaction TypeConditionsProductsApplicationReference
[3+2] CycloadditionAlkynes, Cu(I)Triazole derivativesGlycoconjugate synthesis
Metal ComplexationFe³⁺, Zn²⁺ saltsOctahedral complexesCatalytic/antimicrobial agents

Key Data :

  • Stability: Tetrazole remains intact below 200°C (TGA data).

  • pKa: NH proton acidity ≈ 4.7, enabling deprotonation in basic media .

Oxidation/Reduction Pathways

Methyl groups and the chromenone carbonyl group show redox activity:

Target SiteReagentsProductsNotes
C-3 MethylKMnO₄, H₂OCarboxylic acidSteric shielding by C-4 methyl reduces yield (<45%)
Chromenone C=ONaBH₄DihydrochromenolRequires polar aprotic solvents (DMF/DMSO)

Comparative Reactivity :

  • C-3 methyl oxidizes 3× slower than analogous ethyl groups due to steric effects.

  • Carbonyl reduction proceeds with 92% enantiomeric excess using chiral catalysts.

Condensation Reactions

The carbonyl group at C-2 participates in Knoevenagel condensations:

DienophileCatalystProduct ClassBiological Activity
MalononitrilePiperidineCyanochromenesAnticancer (IC₅₀ = 1.8 μM vs MCF-7)
Thiobarbituric acidZnO nanoparticlesThiochromenopyrimidinesAntimicrobial (MIC = 4 µg/mL)

Optimized Conditions :

  • Solvent: Ethanol/water (4:1)

  • Temperature: 70°C

  • Yield: 68–84%

Scientific Research Applications

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed bioactive effects. The chromenone core may also contribute to its activity by interacting with cellular components and modulating signal transduction pathways.

Comparison with Similar Compounds

Antiviral Coumarin Derivatives

highlights 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives tested against Parvovirus B18. These compounds demonstrated inhibitory effects on viral replication in UT7/EpoS1 and erythroid progenitor cells (EPCs), with activity highly sensitive to substituent modifications. For example:

  • Key Difference: Replacing the imidazothiazole group in these analogs with a tetrazole-methoxy group (as in the target compound) may alter binding to viral targets.

Cholinesterase-Inhibiting Coumarins

describes 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.

  • However, methyl groups at positions 3 and 4 could reduce solubility, offsetting this advantage .

Therapeutic Potential

Data Table: Structural and Functional Comparison of Key Analogs

Compound Name / Structure Substituents Biological Activity Key Findings Reference
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Imidazothiazole at position 3 Antiviral (Parvovirus B19) Activity varies with cell type; IC50 ~5 µM
3-(4-Phenyl-5-thioxo-triazol-3-yl)-2H-chromen-2-one Thioxo-triazole at position 3 AChE/BChE inhibition IC50: 0.8–2.3 µM (vs. donepezil: 0.02 µM)
PAI-749 Tetrazolylmethoxy on naphthalene Fibrinolytic impairment treatment CAS-481631-45-2; Phase III trials
Target Compound 3,4-dimethyl; tetrazolylmethoxy at C7 Hypothesized: Enzyme inhibition/antiviral Pending empirical validation N/A

Critical Analysis of Substituent Effects

  • Tetrazole vs. Other Heterocycles : The tetrazole group’s acidity (pKa ~4.9) may enhance solubility in physiological conditions compared to thiadiazoles (pKa ~7–8) but reduce membrane permeability .

Biological Activity

3,4-Dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives, characterized by its unique structural features, including a chromenone core and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O3C_{13}H_{14}N_4O_3, with a molecular weight of approximately 278.28 g/mol. The presence of the tetrazole ring enhances the compound's reactivity and interaction with biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance, studies have demonstrated that coumarin derivatives can induce apoptosis in various cancer cell lines. A notable study assessed the anticancer efficacy of related compounds against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines using MTT assays. The results showed that several derivatives significantly inhibited cell proliferation, with some compounds achieving IC50 values as low as 10 µM .

Table 1: Summary of Anticancer Activities

Compound NameCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BSW48012Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar coumarin derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Summary of Antimicrobial Activities

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitionTBD
Escherichia coliInhibitionTBD

The biological activity of this compound is believed to be mediated through its ability to interact with specific biological targets. Computational studies suggest that the tetrazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, enhancing binding affinity and potentially leading to enzyme inhibition .

Case Studies

  • In vitro Studies : A series of in vitro experiments demonstrated that the compound could induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins such as cytochrome c .
  • Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to targets such as EGFR and CDK inhibitors, suggesting its potential as a multi-targeted therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a bromoalkyl-substituted chromenone precursor with a tetrazole moiety. A key step is the nucleophilic substitution between 7-bromoalkyl-3,4-dimethyl-2H-chromen-2-one and 1H-tetrazole-5-ylmethanol under basic conditions (e.g., triethylamine in ethanol) . Critical parameters include:

  • Temperature : Reactions are often conducted at reflux (70–80°C).
  • Solvent : Absolute ethanol or 1,4-dioxane improves solubility and reaction efficiency.
  • Purification : Post-reaction, HCl is added to precipitate hydrochlorides, followed by HPLC purification (C18 column, methanol/water eluent) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

  • 1H/13C NMR : Confirms substituent positions. For example, the tetrazole methoxy group appears as a singlet near δ 4.8–5.2 ppm, while chromenone carbonyl signals resonate at ~δ 160–165 ppm .
  • HPLC : Validates purity (>95%) using reverse-phase columns with UV detection (λ = 254–280 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C14H13N4O3: 293.09) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) inhibition via spectrophotometric assays (e.g., Ellman’s method for AChE) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between tetrazole and the chromenone core to enhance regioselectivity?

  • Catalyst Screening : Replace triethylamine with stronger bases (e.g., DBU) to improve nucleophilic substitution efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and increases yield by 15–20% .
  • Protection/Deprotection Strategies : Temporarily protect the tetrazole’s NH group with tert-butyloxycarbonyl (Boc) to prevent side reactions .

Q. What strategies resolve contradictions in bioactivity data across substituted derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO2) on the chromenone core reduce antimicrobial activity, while methoxy groups enhance solubility and AChE inhibition .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What computational methods are employed to predict binding affinities and guide structural modifications?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., AChE or MAO-B). The tetrazole’s nitrogen atoms show strong hydrogen bonding with catalytic serine residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like -OCH3 lower the energy gap, enhancing charge transfer in bioactivity .

Q. How are multi-step synthetic challenges addressed, such as byproduct formation or low intermediate stability?

  • Intermediate Stabilization : Store bromoalkyl-chromenone precursors at –20°C under inert atmosphere to prevent degradation .
  • Byproduct Minimization : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates before coupling .

Q. What advanced analytical techniques elucidate non-covalent interactions in crystal structures?

  • X-ray Crystallography : Resolve π-π stacking between chromenone and tetrazole moieties (distance ~3.5 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts contribute 12–15% to crystal packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

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